molecular formula C11H13BrO B578386 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene CAS No. 1245563-11-4

1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene

Cat. No.: B578386
CAS No.: 1245563-11-4
M. Wt: 241.128
InChI Key: AEYSSTBYFPNCOL-UHFFFAOYSA-N
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Description

1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene is an organic compound with the molecular formula C11H13BrO It is a derivative of benzene, featuring a bromine atom, a cyclopropylmethoxy group, and a methyl group attached to the benzene ring

Preparation Methods

The synthesis of 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene typically involves the bromination of 3-(cyclopropylmethoxy)-5-methylbenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction conditions often include a solvent like carbon tetrachloride or chloroform and are conducted at a controlled temperature to ensure selective bromination at the desired position on the benzene ring .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 3-(cyclopropylmethoxy)-5-methoxybenzene .

Scientific Research Applications

1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene is primarily related to its ability to undergo various chemical transformations. The bromine atom serves as a reactive site for nucleophilic substitution, while the cyclopropylmethoxy group can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific derivatives and their applications in biological systems .

Comparison with Similar Compounds

1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene can be compared with other similar compounds, such as:

    1-Bromo-3-(cyclopropylmethoxy)benzene: Lacks the methyl group, which can affect its reactivity and applications.

    1-Bromo-3-methoxy-5-methylbenzene: Contains a methoxy group instead of a cyclopropylmethoxy group, leading to different chemical properties and uses.

    1-Bromo-3-(cyclopropylmethoxy)-benzene:

These comparisons highlight the uniqueness of this compound in terms of its structural features and the resulting impact on its reactivity and applications.

Properties

IUPAC Name

1-bromo-3-(cyclopropylmethoxy)-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-8-4-10(12)6-11(5-8)13-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYSSTBYFPNCOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682127
Record name 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245563-11-4
Record name 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245563-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-(cyclopropylmethoxy)-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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